(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one
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Overview
Description
(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one is a synthetic organic compound that features a sulfonyl group, a chlorophenyl group, and a dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one typically involves the following steps:
Formation of the enone: The enone moiety can be synthesized through an aldol condensation reaction between an appropriate ketone and aldehyde under basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the anilino group: The anilino group can be introduced through a nucleophilic substitution reaction using an appropriate aniline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the double bond in the enone moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. For instance, it might be evaluated for its activity against certain diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one: The compound itself.
(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-ol: A similar compound with a hydroxyl group instead of a ketone.
(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-amine: A similar compound with an amino group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3S/c1-10(21)16(9-20-14-7-12(18)6-13(19)8-14)24(22,23)15-4-2-11(17)3-5-15/h2-9,20H,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEJVMYUSNOGGC-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC(=CC(=C1)Cl)Cl)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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